Calcium Channel Antagonist Potency: 8-Fold Weaker than Nifedipine
In a direct head-to-head study, the diethyl ester analog with a C-4 quinolin-4-yl substituent (compound 6a) was found to be approximately 8-fold less potent as a calcium channel antagonist than the reference drug nifedipine [1]. This provides a quantitative benchmark for the magnitude of activity shift caused by replacing the classical 2-nitrophenyl group with a quinolin-4-yl heterocycle.
| Evidence Dimension | Calcium channel antagonist potency |
|---|---|
| Target Compound Data | Approximately 8-fold less potent than nifedipine (exact IC50 not disclosed in abstract) |
| Comparator Or Baseline | Nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) |
| Quantified Difference | ~8-fold reduction in potency |
| Conditions | In vitro calcium channel antagonist assay (standard DHP screening model; specific tissue/species not detailed in abstract) |
Why This Matters
Quantifies the potency trade-off when replacing the 2-nitrophenyl group with a quinolin-4-yl moiety, enabling informed selection for applications where attenuated calcium channel blockade is desired.
- [1] Anana, R.D.; Knaus, E.E. Synthesis of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(heteroaryl)-pyridine-3,5-dicarboxylates as Calcium Channel Antagonists. J. Heterocycl. Chem. 1997, 34 (2), 585–588. View Source
